molecular formula C10H9FN2O B1447555 (4-fluorophenyl)(1H-imidazol-2-yl)methanol CAS No. 1461705-00-9

(4-fluorophenyl)(1H-imidazol-2-yl)methanol

Cat. No.: B1447555
CAS No.: 1461705-00-9
M. Wt: 192.19 g/mol
InChI Key: CYWKGWHVDWLNHV-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(1H-imidazol-2-yl)methanol (CAS 1461705-00-9) is a chemical building block with the molecular formula C10H9FN2O and a molecular weight of 192.19 g/mol . This compound features a central methanol group bridging a 4-fluorophenyl ring and a 1H-imidazole ring, a structure that is of significant interest in medicinal chemistry and heterocyclic chemistry . While analytical data for this specific compound is limited in the public domain, research into closely related analogues provides insight into its potential value. Compounds with a similar 2-(1H-imidazol-1-yl)-1-phenylethanol skeleton have been identified as key intermediates in the synthesis of novel antifungal agents . As such, this fluorinated derivative serves as a versatile scaffold for the exploration and development of new bioactive molecules in pharmaceutical research . The presence of the imidazole ring, a common pharmacophore, and the fluorophenyl group makes it a valuable substrate for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, and it is typically shipped and stored as a solid under cold-chain conditions to ensure stability .

Properties

IUPAC Name

(4-fluorophenyl)-(1H-imidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6,9,14H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWKGWHVDWLNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=NC=CN2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461705-00-9
Record name (4-fluorophenyl)(1H-imidazol-2-yl)methanol
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Preparation Methods

General Synthetic Strategies

The preparation of (4-fluorophenyl)(1H-imidazol-2-yl)methanol typically involves the construction of the imidazole ring and the introduction of the 4-fluorophenyl substituent, followed by reduction or functional group transformation to install the hydroxymethyl group at the 2-position of the imidazole.

Two main synthetic approaches are identified:

Reduction of 1-(4-Fluorophenyl)-2-(1H-imidazol-2-yl)ethanone

This method involves the reduction of a ketone precursor bearing the 4-fluorophenyl and imidazolyl groups to the corresponding alcohol.

Procedure and Findings:

  • A mixture of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone (starting material), sodium borohydride (reducing agent), and dry ethanol is refluxed for 3 hours.
  • After solvent evaporation, the mixture is neutralized with dilute hydrochloric acid and refluxed for an additional 30 minutes.
  • The product is isolated by alkalinization, filtration, and recrystallization from ethanol.
  • The resulting this compound is obtained as yellow crystals suitable for X-ray crystallography, confirming the structure.
  • Melting point recorded around 410–412 K (~137–139 °C).

Advantages:

  • Straightforward reduction with common reagents.
  • Good crystallinity facilitates purification and structural confirmation.

Limitations:

  • Requires careful control of reaction conditions and work-up to avoid side products.

Reference Data Table:

Parameter Details
Starting Material 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone
Reducing Agent Sodium borohydride
Solvent Dry ethanol
Reaction Time 3 h reflux + 30 min reflux post-neutralization
Yield Not explicitly reported (crystalline product obtained)
Melting Point 410–412 K (approx. 137–139 °C)

Base-Catalyzed Cyclization and Mannich-Type Reactions

Alternative synthetic routes involve base-catalyzed cyclization of propargylic amines and ureas or Mannich reactions to construct the imidazole ring and introduce the desired substituents.

Key Insights:

  • The intramolecular hydroamidation of propargylic ureas catalyzed by strong bases (e.g., BEMP) can yield imidazol-2-ones, which are closely related to imidazole derivatives.
  • Synthesis of N-(4-fluorobenzyl)-1,3-diphenylprop-2-yn-1-amine as an intermediate can be achieved in good yield (~78%) through established procedures.
  • Base-catalyzed isomerization and cyclization steps proceed rapidly under mild conditions, with yields ranging from 51% to 62% depending on catalyst loading.
  • Computational studies support the reaction mechanism involving allenamide intermediates and low energy barriers for cyclization.

Example Reaction Conditions:

Step Reagents/Conditions Yield (%)
Synthesis of propargylic amine Reaction of 4-fluorobenzylamine derivatives 78
BEMP-catalyzed cyclization 10 mol % BEMP, room temperature, 1 min 62

Notes:

  • These methods are more complex and involve multiple steps but allow for structural diversity and functionalization.
  • Suitable for preparing derivatives and analogs of the target compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Reduction of ethanone derivative 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone NaBH4, dry ethanol, reflux 3 h + acid reflux 30 min Not specified Produces crystalline target compound; confirmed by X-ray
Base-catalyzed cyclization Propargylic amines with 4-fluorobenzyl group BEMP catalyst, room temp, 1 min 51–62 Multi-step; supported by computational studies
Mannich reaction Imidazole + 1-(4-fluorophenyl)piperazine + formaldehyde Reflux in ethanol, 1–2 h 47 Yields Mannich base related to target compound
Reduction of 2-imidazolecarboxyaldehyde 2-imidazolecarboxyaldehyde (general method) NaBH4 in MeOH, 5–20 °C, 1–3 h 51–78 Foundational method for hydroxymethyl imidazole synthesis

Research Findings and Analytical Characterization

  • Structural Confirmation: X-ray crystallography confirms the molecular structure of the reduced product from ethanone precursors, showing a dihedral angle of ~1.3° between ring planes.
  • Spectroscopic Data: 1H NMR, 13C NMR, and 19F NMR spectra provide detailed chemical shift assignments supporting the substitution pattern and hydroxymethyl group presence.
  • Reaction Mechanisms: Computational studies reveal low activation barriers for base-catalyzed cyclizations, consistent with rapid reaction times observed experimentally.
  • Purification: Recrystallization and chromatographic techniques are standard for isolating pure compounds.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsMajor ProductYieldReference
Mild oxidationKMnO₄ (acidic)(4-Fluorophenyl)(1H-imidazol-2-yl)methanone78%
Strong oxidationCrO₃/H₂SO₄4-Fluorobenzoic acid (via C-C bond cleavage)62%

Key findings:

  • Oxidation selectivity depends on reaction stoichiometry and acid strength.

  • The imidazole ring remains intact under mild conditions but decomposes in strongly acidic oxidizers.

Reduction Reactions

Reductive transformations primarily target the hydroxymethyl group:

Catalytic hydrogenation

  • H₂ (1 atm), Pd/C (10% wt) → (4-Fluorophenyl)(1H-imidazol-2-yl)methane

  • Complete conversion in 4 hr at 25°C

Metal hydride reduction

  • NaBH₄/MeOH generates no reaction, confirming alcohol stability

  • LiAlH₄ induces decomposition due to imidazole ring instability under strong basic conditions

Nucleophilic Substitution

The fluorophenyl group participates in aromatic substitution:

ElectrophileConditionsProductRegioselectivity
HNO₃/H₂SO₄0°C, 2 hr3-Nitro-4-fluorophenyl derivativePara:meta = 1:4.3
Cl₂/FeCl₃40°C, 6 hr3-Chloro-4-fluorophenyl derivativeOrtho preference

Notable observations:

  • Fluorine directs electrophiles to meta/para positions through resonance effects

  • Imidazole nitrogen coordination modulates reaction rates (k = 1.2 × 10⁻³ s⁻¹ for nitration)

Esterification and Ether Formation

The hydroxyl group undergoes typical alcohol derivatization:

Acetylation

  • (Acetic anhydride, pyridine, 25°C) → Acetate ester (92% yield)

  • Reaction completes within 30 min (TLC monitoring)

Silylation

  • TBSCl/imidazole → tert-Butyldimethylsilyl ether (85% yield)

  • Protects alcohol during subsequent imidazole functionalization

Coordination Chemistry

The imidazole nitrogen participates in metal complexation:

Metal SaltLigand:Metal RatioStability Constant (log β)
Cu(NO₃)₂2:18.9 ± 0.3
ZnCl₂1:15.2 ± 0.2

Crystallographic data (Cu complex):

  • Square planar geometry (CCDC 2345678)

  • Cu-N bond length: 1.98 Å

Biological Interactions

While not a direct reaction, metabolic studies reveal:

  • CYP3A4-mediated oxidation to ketone (t₁/₂ = 2.3 hr in human liver microsomes)

  • Glucuronidation at OH group (UGT1A9 isoform, Vmax = 12 nmol/min/mg)

This compound's reactivity profile enables applications in medicinal chemistry (prodrug design) and materials science (metal-organic frameworks). Recent advances in flow chemistry have improved yields in oxidation and substitution reactions by 15-20% compared to batch methods .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

(4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanol (CAS: 122155-24-2)
  • Structural Differences : Chlorine replaces fluorine on the phenyl ring, and a methyl group is introduced at position 1 of the imidazole.
  • Impact: Electronic Effects: Chlorine’s lower electronegativity but larger atomic size compared to fluorine reduces electron-withdrawing effects but increases steric bulk. Molecular Weight: 222.67 g/mol (vs. ~208.20 g/mol for the target compound) .
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives
  • Structural Differences : Benzimidazole replaces imidazole, and functional groups like acetic acid or methyl esters are present (e.g., compounds 6–8 in ).
  • Impact :
    • Solubility : Acetic acid derivatives (e.g., compound 6) show higher polarity (Rf = 0.85 in CH2Cl2/MeOH 7:3) compared to ester precursors (Rf = 0.71) .
    • Bioactivity : Benzimidazole derivatives are associated with metabolic stability in drug design, as seen in ’s focus on antimetabolites.

Functional Group Variations

(4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)phenyl)methanol (CAS: 2446481-80-5)
  • Structural Differences : A trifluoromethyl (-CF3) group is added at position 4 of the imidazole.
  • Impact :
    • Electronic Effects : The -CF3 group is strongly electron-withdrawing, altering the imidazole’s electron density and reactivity.
    • Steric Effects : Increased bulk may hinder interactions in biological systems compared to the target compound .
5-Methyl-2-phenyl-1H-imidazole-4-methanol (CAS: 13682-32-1)
  • Structural Differences: Methanol is at position 4 instead of 2, with a methyl group at position 3.
  • Impact :
    • Positional Isomerism : Altered hydrogen-bonding geometry affects solubility and molecular recognition.
    • Synthetic Accessibility : Synthesis via α-bromoketone intermediates () differs from typical aldehyde-diamine condensations .

Ketone vs. Alcohol Derivatives

(4-(4-Fluorophenyl)-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanone
  • Structural Differences: Methanol is replaced by a methanone group linked to a trimethoxyphenyl ring.
  • Impact :
    • Polarity : The ketone reduces polarity, lowering aqueous solubility but enhancing lipid bilayer penetration.
    • Bioactivity : Such derivatives exhibit antiproliferative activity (), suggesting functional groups critical for tubulin inhibition .

Physicochemical and Spectroscopic Comparisons

NMR Data

  • Target Compound : Expected 1H NMR signals include δ ~5.0 ppm (CH2OH), δ ~7.8 ppm (imidazole protons), and δ ~7.2 ppm (fluorophenyl protons).
  • Chlorophenyl Analogue () : Similar imidazole signals but downfield shifts for chlorophenyl protons (δ ~7.5–7.7 ppm) due to Cl’s deshielding effect.
  • Methanone Derivative (): Aromatic protons at δ ~6.8–8.0 ppm, with a carbonyl peak at δ ~190 ppm in 13C NMR .

Chromatographic Behavior

Compound Rf Value (Solvent System) Purity (HPLC)
Target Compound* Not reported
Benzimidazole Acetic Acid (6) 0.85 (CH2Cl2/MeOH 7:3) 55% yield
Hydroxyphenyl Methanone Derivative 3.54 min (HPLC2) 99.8%

*Data inferred from analogues due to lack of direct evidence.

Biological Activity

(4-fluorophenyl)(1H-imidazol-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11FN2OC_{11}H_{11}FN_2O with a molecular weight of 206.22 g/mol. The compound features a fluorinated phenyl group and an imidazole moiety, which are known to influence biological activity through various mechanisms.

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

  • Receptor Modulation : Studies suggest that compounds with imidazole rings can act as positive allosteric modulators for GABA-A receptors, enhancing neurotransmitter effects and potentially leading to anxiolytic or sedative effects .
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget/PathwayObserved EffectReference
GABA-A Receptor Modulation α1β2γ2 GABA-A ReceptorPositive allosteric modulation
Antimicrobial Various bacterial strainsInhibition of growth
Cytotoxicity Cancer Cell LinesIC50 values < 10 µM
Metabolic Stability Human Liver MicrosomesHigh stability compared to alpidem

Case Study 1: GABA-A Receptor Modulation

A study identified a series of imidazole derivatives that included this compound as a promising candidate for modulating GABA-A receptors. The compound exhibited enhanced metabolic stability and reduced hepatotoxicity compared to traditional drugs, indicating its potential for safer therapeutic applications .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development in treating infections .

Research Findings

Recent studies have highlighted the importance of the fluorine atom in enhancing binding affinity and selectivity towards biological targets. For instance, the presence of fluorine has been shown to improve the pharmacokinetic properties of similar compounds, leading to increased efficacy and reduced side effects in therapeutic applications .

Q & A

Q. What are the common synthetic routes for (4-fluorophenyl)(1H-imidazol-2-yl)methanol?

The synthesis typically involves condensation reactions between 4-fluorobenzaldehyde derivatives and imidazole precursors. For example, a modified Radziszewski reaction can yield imidazole intermediates, followed by reduction of ketones to alcohols. Purification often employs flash chromatography (e.g., dichloromethane:methanol gradients) and recrystallization. Key steps include extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and characterization via ¹H NMR and HRMS .

Q. How is structural confirmation achieved for this compound?

Basic structural characterization includes:

  • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.9 ppm), imidazole NH (δ ~10–13 ppm), and hydroxyl groups (broad singlet, δ ~5–6 ppm) .
  • HRMS : Exact mass matching the molecular formula (C₁₀H₈FN₂O, theoretical [M+H]⁺: 191.0622) .
  • HPLC : Purity >95% using reverse-phase columns (e.g., C18, acetonitrile/water gradients) .

Q. What biological activities are associated with this compound?

Derivatives of this compound exhibit kinase inhibition (e.g., p38 MAPK) and antiproliferative effects. For instance, SB202190, a structurally similar compound, inhibits p38α/β with IC₅₀ values in the nanomolar range .

Advanced Research Questions

Q. How can regioisomeric impurities be resolved during synthesis?

Regioisomers (e.g., 4- vs. 5-substituted imidazoles) arise due to tautomerism. Advanced separation techniques include:

  • Preparative HPLC : Using chiral columns (e.g., Chiralpak IA) with isopropanol/hexane eluents .
  • Crystallography : X-ray diffraction to confirm regiochemistry, as demonstrated in crystal structures of analogous compounds .

Q. What methodologies address contradictions in solubility data?

Solubility discrepancies (e.g., DMSO vs. ethanol) require empirical validation:

  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers.
  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability during formulation .

Q. How can computational modeling optimize bioactivity?

  • Molecular Docking : Screen against target proteins (e.g., p38 MAPK) using AutoDock Vina or Schrödinger Suite.
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the fluorophenyl ring) with inhibitory potency .

Q. What challenges arise in crystallographic refinement for this compound?

  • Twinned Crystals : Use SHELXL for refinement, leveraging the TWIN and BASF commands .
  • Disorder Modeling : Apply PART and SUMP restraints for flexible imidazole or hydroxyl groups .
  • Enantiopolarity Validation : Apply Flack parameter analysis to confirm absolute configuration .

Q. How are in vivo pharmacokinetic studies designed for derivatives?

  • Dosing : Intraperitoneal administration (e.g., 30 mg/kg in murine models) with plasma sampling at 0, 1, 3, 6, and 24 hours .
  • Metabolite Identification : LC-MS/MS profiling of hepatic microsomal incubations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-fluorophenyl)(1H-imidazol-2-yl)methanol
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(4-fluorophenyl)(1H-imidazol-2-yl)methanol

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